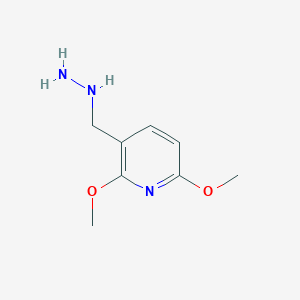
3-(Hydrazinylmethyl)-2,6-dimethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydrazinylmethyl)-2,6-dimethoxypyridine is a heterocyclic compound that features a pyridine ring substituted with hydrazinylmethyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)-2,6-dimethoxypyridine typically involves the reaction of 2,6-dimethoxypyridine with hydrazine derivatives. One common method includes the nucleophilic substitution reaction where 2,6-dimethoxypyridine is treated with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Hydrazinylmethyl)-2,6-dimethoxypyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or other reduced forms.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydrazinylmethyl)-2,6-dimethoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Hydrazinylmethyl)-2,6-dimethoxypyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy groups may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Hydrazinylmethyl)pyridine: Lacks the methoxy groups, which may affect its reactivity and binding properties.
2,6-Dimethoxypyridine: Lacks the hydrazinyl group, making it less reactive in certain types of chemical reactions.
3-(Aminomethyl)-2,6-dimethoxypyridine: Similar structure but with an amino group instead of a hydrazinyl group, which can lead to different reactivity and applications.
Uniqueness
3-(Hydrazinylmethyl)-2,6-dimethoxypyridine is unique due to the presence of both hydrazinyl and methoxy groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(2,6-dimethoxypyridin-3-yl)methylhydrazine |
InChI |
InChI=1S/C8H13N3O2/c1-12-7-4-3-6(5-10-9)8(11-7)13-2/h3-4,10H,5,9H2,1-2H3 |
InChI Key |
SNIWNBYDBQVDOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)CNN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


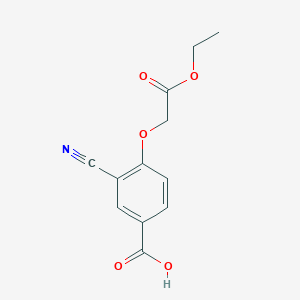
![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)
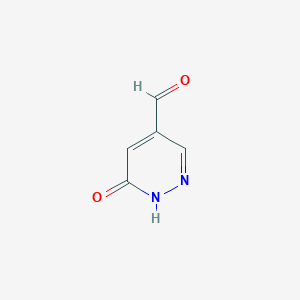


![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
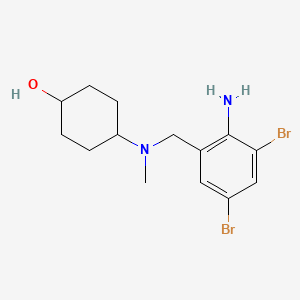
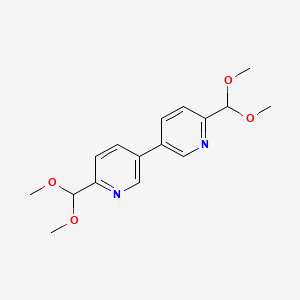
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)


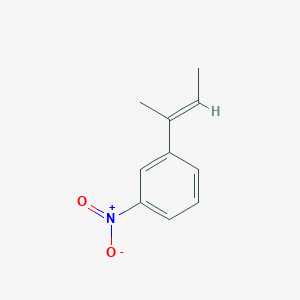
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)

